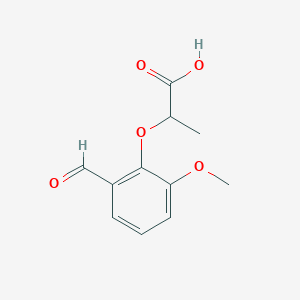

2-(2-甲酰基-6-甲氧基苯氧基)丙酸

描述

Synthesis Analysis

The synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid and its related compounds involves various chemical reactions. A notable method includes the catalytic ethynylation of aromatic compounds, followed by regioselective addition and carbonylation reactions. This approach provides a practical and efficient route to produce this compound and its analogs, highlighting its significance in synthetic organic chemistry (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

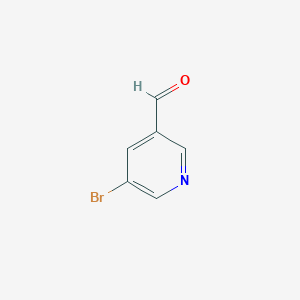

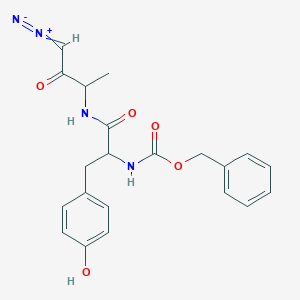

The molecular structure of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid has been elucidated through crystallographic studies, revealing its complex interactions and conformational details. These studies show that the compound can form centrosymmetric hydrogen-bonded cyclic dimers, which are non-planar. Additionally, the free acid and its complexes retain a similar essential conformation, although variations exist depending on the nature of the complex formed (O'reilly, Smith, Kennard, & Mak, 1987).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid includes its ability to form various complexes with metals, demonstrating its potential as a ligand in coordination chemistry. The acid forms complexes with distinct geometries, which is indicative of its versatile coordination behavior. The formation of these complexes is crucial for understanding the chemical properties and reactivity of this compound in different environments (O'reilly et al., 1987).

科学研究应用

合成和抗菌活性

- 合成了一系列 2-(4-甲酰基-2-甲氧基苯氧基)乙酸的 1,3,4-噻二唑衍生物,并对几种微生物菌株表现出显着的抗菌活性 (Noolvi 等人,2016 年).

抗结核药

- 评估了包括 2-(4-甲酰基-2-甲氧基苯氧基)乙酸在内的苯氧基乙酸衍生物对结核分枝杆菌的抗结核活性 (Yar 等人,2006 年).

抗炎活性

- 从杜仲叶中分离出新的酚类化合物,包括 2-{[3-(3,4-二羟基苯基)丙酰基]氧基}丙酸的衍生物,并在巨噬细胞中对 LPS 诱导的 NO 生成表现出适度的抑制活性,提示具有抗炎作用 (任等人,2021 年).

食品安全分析

- 开发了一种测定食品中 2-(4-甲氧基苯氧基)丙酸钠的方法,突出了其在食品安全和法规中的重要性 (建民,2014 年).

分子研究和对接

- 对类似化合物 (+)-(S)-2-(6-甲氧基萘-2-基)丙酸进行了量子力学和光谱研究,深入了解其分子特性和潜在的对接应用 (Sakthivel 等人,2018 年).

生物标签合成

- 从 3-(4-羟基苯基)丙酸开始合成了一种新型荧光生物标签,证明了这些化合物生物标签和成像应用的潜力 (Briggs 等人,2002 年).

聚苯并恶嗪合成

- 3-(4-羟基苯基)丙酸的衍生物苯乙酸在聚苯并恶嗪的合成中得到应用,表明其在材料科学和聚合物化学中的用途 (Trejo-Machin 等人,2017 年).

作用机制

Target of Action

The primary target of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid is the sweet taste receptors, specifically T1R3 . These receptors play a crucial role in the perception of sweetness in the human gustatory system.

Mode of Action

This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners . This results in a decrease in the perceived intensity and persistence of sweetness.

Biochemical Pathways

It is known that the compound increases the inhibition of another sweet taste receptor, t1r2, by umami compounds . This suggests that it may have a modulatory effect on the taste perception pathways.

属性

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXCAUDRFSLKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397086 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formyl-6-methoxyphenoxy)propanoic acid | |

CAS RN |

590395-57-6 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)